molecular formula C10H10BrNO2 B1526613 6-Bromo-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 949008-41-7

6-Bromo-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one

Cat. No. B1526613
CAS RN: 949008-41-7
M. Wt: 256.1 g/mol
InChI Key: CHVWBFMSOWQLGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Bromo-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Scientific Research Applications

BET Inhibitor for Prostate Cancer Treatment

6-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives have been synthesized as selective inhibitors of the bromodomain containing protein 4 (BRD4), showing potential in the treatment of castration-resistant prostate cancer. These compounds exhibit nanomolar IC50 values against BRD4(1) and demonstrate high selectivity over most non-BET subfamily members. In vitro and in vivo studies show their effectiveness in suppressing cell growth, colony formation, and the expression of androgen receptor-regulated genes and MYC in prostate cancer cell lines, highlighting their promise as lead compounds for further drug development (Xiang et al., 2018).

Antimicrobial Activity

Derivatives of 6-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one have shown potency against a range of Gram-positive and Gram-negative microorganisms, indicating their potential as antimicrobial agents. These compounds were synthesized via Smiles rearrangement and demonstrated, overall, good antimicrobial activity, with specific derivatives showing enhanced properties due to the presence of fluorine atoms (Fang et al., 2011).

Green Chemistry Applications

The compound has been used in green chemistry applications, such as the synthesis of benzo[b][1,4]oxazines in the presence of the ionic liquid 1-butyl-3-methylimidazolium bromide [bmim]Br without any added catalyst. This method offers advantages like good yields, short reaction times, and the ability to reuse the ionic liquid, demonstrating the compound's utility in environmentally friendly chemical synthesis (Soleimani et al., 2012).

Platelet Aggregation Inhibition

Research into 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives has also explored their use as inhibitors of platelet aggregation. These compounds were synthesized through a series of chemical reactions, including condensation, reduction, O-alkylation, and Smiles rearrangement, and were tested for their inhibitory ability on platelet aggregation induced by ADP (adenosine 5'-diphosphate). The findings suggest potential applications in the development of anti-thrombotic agents (Tian et al., 2012).

properties

IUPAC Name

6-bromo-2,2-dimethyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-10(2)9(13)12-7-5-6(11)3-4-8(7)14-10/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVWBFMSOWQLGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
6-Bromo-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one
Reactant of Route 3
6-Bromo-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one
Reactant of Route 4
Reactant of Route 4
6-Bromo-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one
Reactant of Route 5
Reactant of Route 5
6-Bromo-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one
Reactant of Route 6
6-Bromo-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.